![molecular formula C27H23N5O5 B2505457 methyl 2-({[4-(4-ethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)benzoate CAS No. 1189900-39-7](/img/structure/B2505457.png)
methyl 2-({[4-(4-ethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)benzoate
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions with a focus on cyclization and condensation reactions. For instance, methyl 2-benzoylamino-2-oxobutanoate was transformed into methyl 2-arylamino-2-(benzoylamino)but-2-enoates and further cyclized to yield oxazolo[4,5-c]quinoline derivatives and imidazole carboxylates . Another study describes the synthesis of a 2-methyl derivative of a spiro(benzo[h]triazolo[3,4-b]quinazoline) through a series of reactions including cyclization and methylation . These methods could potentially be adapted for the synthesis of the target compound by incorporating the appropriate substituents at the relevant positions in the molecule.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various analytical techniques. The structure of 2-methyl-6-oxo-7,8-dihydrospiro(benzo[h]-triazolo[3,4-b]quinazoline-7,1′-cyclopentane) was determined, which provides a basis for understanding the structural aspects of the triazoloquinazoline moiety . This information is crucial for predicting the behavior of similar compounds, including the target molecule, during chemical reactions and interactions with biological targets.
Chemical Reactions Analysis
The chemical reactions described in the papers involve the formation of heterocyclic compounds through cyclization, which is a common strategy for constructing complex molecular architectures. The reactions often involve the use of reagents such as polyphosphoric acid, benzoyl isothiocyanate, and orthoformic ester, which facilitate the formation of the desired heterocycles . These reactions are relevant to the synthesis of the target compound, which also contains heterocyclic elements.
Physical and Chemical Properties Analysis
While the papers do not directly discuss the physical and chemical properties of the target compound, they do provide information on similar compounds. For example, the synthesis of methyl 2-[2-(4-phenyl[1,2,4]triazolo-[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates and their regioisomeric analogs suggests that these compounds can be obtained in good yields and have distinct chemical properties based on their structural isomerism . The physical properties such as solubility, melting point, and stability can be inferred from the structural similarities between the compounds studied and the target molecule.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
The compound is integral to synthesizing various heterocyclic derivatives, which have been investigated for their potential applications in medicinal chemistry. For instance, research has demonstrated the synthesis of derivatives linked to amino acids, showcasing the versatility of this compound in creating biologically relevant molecules. These synthesized molecules exhibit a range of biological activities, including potential antimicrobial and anticancer properties, highlighting the compound's utility in drug discovery and development processes (Fathalla, 2015).
Potential Rapid-Onset Antidepressants
Further research into derivatives of the [1,2,4]triazolo[4,3-a]quinoxaline scaffold has identified compounds with significant potential as rapid-onset antidepressants. These compounds have shown to reduce immobility in Porsolt's behavioral despair model in rats, indicating their potential utility as novel antidepressant agents. Moreover, their interaction with adenosine receptors suggests a unique mechanism of action, which could offer new therapeutic avenues for treating depression (Sarges et al., 1990).
Antimicrobial and Antifungal Activity
The compound has also been utilized in the synthesis of new pyrazoline and pyrazole derivatives with demonstrated antimicrobial and antifungal activities. These derivatives have been tested against a variety of microorganisms, showcasing the compound's role in developing new antimicrobial agents. This is particularly relevant in the context of increasing antibiotic resistance, highlighting the importance of discovering new compounds with antimicrobial efficacy (Hassan, 2013).
Synthesis of Fluoroquinolones
Furthermore, the compound's framework has been employed in the synthesis of novel fluoroquinolones, indicating its utility in creating compounds with potential antibacterial properties. Fluoroquinolones are a crucial class of antibiotics, and the synthesis of new derivatives could help combat resistant bacterial strains, underscoring the compound's significance in antibiotic research (Lipunova et al., 1997).
Mechanism of Action
Mode of Action
This compound acts as an antagonist of the A2B adenosine receptor This binding blocks the receptor and prevents it from binding to its natural ligand, which is adenosine in this case .
Biochemical Pathways
The A2B receptors are expressed in human microvascular endothelial cells, where they may regulate the angiogenic factors such as basic fibroblast growth factor and vascular endothelial growth factor and subsequently angiogenesis . Angiogenesis is one of the major mechanisms for tumor growth regulation . Thus, by blocking the A2B receptors, this compound may inhibit angiogenesis, thereby inhibiting tumor growth .
Result of Action
The result of the compound’s action is the inhibition of angiogenesis, which is a critical process in tumor growth . By blocking the A2B receptors, the compound prevents the regulation of angiogenic factors, thereby potentially inhibiting tumor growth .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of adenosine in the environment is necessary for the compound to exert its effects, as it acts by blocking the A2B receptors, which require adenosine for activation . Furthermore, the compound’s stability, efficacy, and action could be affected by factors such as pH, temperature, and the presence of other substances in the environment.
properties
IUPAC Name |
methyl 2-[[2-[4-(4-ethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N5O5/c1-3-17-12-14-18(15-13-17)37-25-24-30-31(27(35)32(24)22-11-7-6-10-21(22)29-25)16-23(33)28-20-9-5-4-8-19(20)26(34)36-2/h4-15H,3,16H2,1-2H3,(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POVOPMLWRSBDCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC=CC=C5C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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